Chemical Structure and Physical Properties of 2-Octanol, 2,6-dimethyl-, 2-acetate: A Comprehensive Technical Guide
Chemical Structure and Physical Properties of 2-Octanol, 2,6-dimethyl-, 2-acetate: A Comprehensive Technical Guide
Executive Summary
2-Octanol, 2,6-dimethyl-, 2-acetate (CAS: 68480-08-0), widely known in industry as tetrahydromyrcenyl acetate, is a fully saturated, aliphatic tertiary ester[1]. While traditionally utilized as a robust fragrance agent due to its aromatic, herbal, and citrus olfactory profile[2], its unique physicochemical properties have driven its adoption in advanced formulation science. Classified as a Low Vapor Pressure Volatile Organic Compound (LVP-VOC)[3], it serves as a highly stable, regulatory-compliant solvent and a potential penetration enhancer in topical drug delivery systems. This whitepaper deconstructs its molecular architecture, thermodynamic properties, and provides field-proven protocols for its synthesis and validation.
Molecular Architecture & Stereochemistry
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IUPAC Name: 2,6-dimethyloctan-2-yl acetate
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SMILES: CCC(C)CCCC(C)(C)OC(C)=O[3]
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Molecular Formula: C₁₂H₂₄O₂[1]
Structural Causality
The molecular architecture of tetrahydromyrcenyl acetate dictates its chemical behavior in formulations:
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Tertiary Ester Shielding: The acetate group is bonded to the C2 carbon. Because C2 is a tertiary carbon (bonded to the C1 methyl, a C2 methyl substituent, and the C3 methylene group), the ester carbonyl is heavily sterically hindered. Causality: This steric bulk physically blocks nucleophilic attack (e.g., from water or hydroxide ions), rendering the molecule exceptionally resistant to hydrolysis in alkaline environments (such as basic emulsions or soaps) compared to primary acetates[4].
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Stereocenter Analysis: Despite the complexity of the name, the C2 carbon is achiral because it bears two identical methyl groups. However, the C6 carbon is bonded to four distinct groups (a hydrogen, a methyl, an ethyl group, and the C5-alkyl chain), making it a true chiral center. Consequently, the commercial material exists as a racemic mixture of (R)- and (S)- enantiomers.
Physicochemical Thermodynamics
Understanding the macroscopic physical properties of tetrahydromyrcenyl acetate requires analyzing its intermolecular forces. The esterification of the precursor alcohol (tetrahydromyrcenol) caps the hydroxyl group, eliminating hydrogen bonding. This drastically increases lipophilicity and lowers the boiling point relative to an alcohol of equivalent mass.
Table 1: Quantitative Physical Properties
| Property | Value | Scientific Implication |
| Molecular Weight | 200.32 g/mol [2] | Optimal size for stratum corneum intercalation. |
| Boiling Point | 211.0 – 212.0 °C (@ 760 mmHg)[2] | High thermal stability for heated manufacturing processes. |
| Specific Gravity | 0.858 – 0.868 g/cm³ (@ 25 °C)[2] | Less dense than water; dictates phase separation in extraction. |
| Vapor Pressure | 0.18 mmHg (@ 25 °C)[2] | Qualifies as an LVP-VOC, compliant with CARB regulations[3]. |
| Flash Point | 84.4 °C (184 °F) Closed Cup[2] | Non-flammable under standard ambient handling conditions. |
| LogP (Octanol/Water) | ~4.45 (Estimated)[2] | Highly lipophilic; excellent solvent for hydrophobic APIs. |
| Refractive Index | 1.410 – 1.432 (@ 20 °C)[2] | Useful for rapid optical purity assessment. |
Synthesis & Purification Methodology
The synthesis of tetrahydromyrcenyl acetate relies on the catalytic esterification of tetrahydromyrcenol.
Step-by-step chemical synthesis and purification workflow for Tetrahydromyrcenyl Acetate.
Step-by-Step Protocol: Catalytic Esterification
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Reagent Preparation: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of tetrahydromyrcenol and 1.5 equivalents of acetic anhydride.
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Catalyst Addition (Causality focus): Add 0.05 equivalents of 4-Dimethylaminopyridine (DMAP). Why? Because the tertiary alcohol is sterically hindered, standard uncatalyzed esterification is kinetically dead. DMAP acts as a super-nucleophile, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric barrier of the tertiary carbon to drive the reaction forward.
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Reaction Execution: Heat the mixture to 45 °C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1) until the alcohol spot is completely consumed.
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Quenching: Cool the reactor to 0 °C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃). Why? This neutralizes the byproduct acetic acid and unreacted acetic anhydride, preventing reverse acid-catalyzed hydrolysis during the workup phase.
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Phase Separation & Drying: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
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Purification: Perform fractional vacuum distillation. Tetrahydromyrcenyl acetate will elute cleanly due to its distinct boiling point, leaving behind any non-volatile polymeric byproducts.
Self-Validating Quality Control Protocol
To ensure trustworthiness in the final product, a self-validating analytical protocol must be employed. Relying solely on boiling point is insufficient due to potential azeotropes.
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FTIR Spectroscopy Validation: The reaction is deemed successful if the broad hydroxyl (-OH) stretch at ~3300 cm⁻¹ completely disappears, and a sharp, intense carbonyl (C=O) stretch appears at ~1735–1740 cm⁻¹.
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GC-MS (Gas Chromatography-Mass Spectrometry):
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Method: Capillary column (e.g., HP-5MS), temperature gradient from 50 °C to 250 °C.
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Causality in Fragmentation: Because it is a tertiary acetate, the molecular ion peak (M⁺ at m/z 200) will be extremely weak or absent. Instead, the protocol validates the structure by identifying the base peak resulting from the rapid elimination of acetic acid[M - 60]⁺, yielding a prominent hydrocarbon fragment at m/z 140, followed by subsequent predictable methyl losses.
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Pharmacokinetics & Drug Delivery Applications
In drug development, excipients must be metabolically predictable. Tetrahydromyrcenyl acetate's high lipophilicity (logP ~4.45)[2] allows it to partition readily into the lipid-rich stratum corneum of the skin, making it an excellent candidate as a transdermal penetration enhancer.
In vivo metabolic degradation of Tetrahydromyrcenyl Acetate via esterase hydrolysis.
Once systemic circulation is reached, the ester bond—though chemically stable in topical formulations—is readily cleaved by hepatic and dermal carboxylesterases (CES1/CES2). This hydrolysis yields endogenous acetic acid and tetrahydromyrcenol, the latter of which undergoes Phase II glucuronidation for rapid renal clearance. This predictable, self-limiting pharmacokinetic profile ensures that the excipient does not bioaccumulate, fulfilling the core safety requirements for novel drug formulations.
References
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The Good Scents Company. "tetrahydromyrcenyl acetate, 68480-08-0". The Good Scents Company Data Catalog. Available at:[Link]
- Steward et al. "Fragrance compositions containing low vapor pressure VOC solvents". US Patent 9,446,161 B1, United States Patent and Trademark Office.
